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An In-depth Technical Guide on Osimertinib: Chemical Structure and Properties

Introduction
Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, irreversible

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has been

specifically designed to target both the common sensitizing EGFR mutations (exon 19

deletions and L858R) and the T790M resistance mutation, which is a common mechanism of

acquired resistance to first- and second-generation EGFR TKIs.[4][5] A key feature of

osimertinib is its lower activity against wild-type EGFR, which is thought to contribute to a more

favorable toxicity profile compared to earlier-generation inhibitors.[6] This guide provides a

comprehensive overview of the chemical structure, physicochemical and pharmacological

properties, mechanism of action, and relevant experimental protocols for osimertinib, tailored

for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties
Osimertinib is a mono-anilino-pyrimidine compound.[4][6] Its chemical name is N-(2-{2-

dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-

yl]amino}phenyl)prop-2-enamide.[2] The molecule's structure includes a reactive acrylamide

group that forms a covalent bond with the cysteine-797 residue in the ATP-binding site of

mutant EGFR.[4][7]
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Identifier Value

IUPAC Name

N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-

(1-methyl-1H-indol-3-yl)pyrimidin-2-

yl]amino}phenyl)prop-2-enamide[2]

Synonyms AZD9291, Mereletinib[8]

CAS Number 1421373-65-0[8]

Molecular Formula C28H33N7O2[2][8][9]

Molecular Weight 499.61 g/mol [2][9]

Physicochemical Properties
Property Value Source

Form
Crystalline solid (as mesylate

salt)
[10]

Solubility
Slightly soluble in water (3.1

mg/mL at 37°C)
[10]

pKa
9.5 (aliphatic amine), 4.4

(aniline)
[10]

Pharmacological Properties
Osimertinib exhibits a distinct pharmacokinetic profile characterized by slow absorption,

extensive distribution, and a long half-life.

Pharmacokinetic Parameters
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Parameter Value Source

Bioavailability 70% (90% CI 67, 73) [10]

Time to Peak (Tmax)
Median 6 hours (range 3-24

hours)
[10][11]

Apparent Volume of

Distribution (Vss/F)
918 L [10][12]

Plasma Protein Binding
Likely high (based on

physicochemical properties)
[10]

Apparent Plasma Clearance

(CL/F)
14.3 L/h [10][12]

Terminal Half-life (t1/2) Approximately 48 hours [2][12][13]

Metabolism
Primarily via CYP3A4 and

CYP3A5
[10][14]

Excretion Feces (68%), Urine (14%) [2]

Mechanism of Action
Osimertinib is a targeted therapy that potently and selectively inhibits mutant forms of EGFR.[4]

[15] It forms a covalent bond with the cysteine-797 residue within the ATP-binding pocket of

EGFR, leading to irreversible inhibition of the receptor's kinase activity.[4][16] This action blocks

downstream signaling pathways crucial for cancer cell proliferation and survival, namely the

PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[16] A key advantage of osimertinib is its

selectivity for sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance

mutation, while sparing wild-type EGFR.[4]
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EGFR signaling pathway and Osimertinib's point of inhibition.
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Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of

osimertinib.

Synthesis of Osimertinib Mesylate
This protocol describes a common synthetic route for osimertinib.[5][17]

Friedel-Crafts Arylation: React N-methylindole with dichloropyrimidine to form the 3-pyrazinyl

indole intermediate.[17]

SNAr Reaction (First): Couple the 3-pyrazinyl indole with a suitable nitroaniline to yield an

aminopyrazine intermediate.[17]

SNAr Reaction (Second): React the aminopyrazine intermediate with N,N,N'-

trimethylethylenediamine.[17]

Nitro Reduction: Reduce the nitro group on the triaminated arene intermediate using iron in

an acidic medium.[17]

Acylation and Elimination: Acylate the resulting amine with 3-chloropropanoyl chloride,

followed by an in-situ elimination reaction to form the acrylamide moiety of osimertinib.[5][18]

Salt Formation: Treat the final compound with methanesulfonic acid to produce osimertinib

mesylate.[5][17]

In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory potency (IC50) of osimertinib

against various EGFR kinase domains.[6]

Reagents and Materials:

Recombinant human EGFR kinase domains (wild-type and mutant forms).

ATP and a suitable peptide substrate.

Osimertinib stock solution (in DMSO).
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Kinase assay buffer.

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

Prepare a serial dilution of osimertinib in the assay buffer.

In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the diluted

osimertinib.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the kinase activity using the detection reagent according to

the manufacturer's instructions.

Plot the percentage of inhibition against the logarithm of osimertinib concentration and fit

the data to a four-parameter logistic equation to determine the IC50 value.

Start
Prepare Reagents:

- Serial dilution of Osimertinib
- Enzyme, Substrate, ATP

Plate Setup:
Add Enzyme, Substrate,
and Osimertinib to wells

Initiate Reaction:
Add ATP

Incubate
(e.g., 60 min at RT)

Stop Reaction &
Add Detection Reagent

Read Plate
(Luminescence)

Data Analysis:
Calculate % Inhibition,

Determine IC50
End

Click to download full resolution via product page

Workflow for an in vitro kinase inhibition assay.

Western Blotting for Pathway Analysis
This protocol is used to assess the effect of osimertinib on the phosphorylation of EGFR and its

downstream effectors.[19]

Cell Culture and Treatment:

Culture NSCLC cells harboring relevant EGFR mutations (e.g., H1975: L858R/T790M).
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Treat the cells with varying concentrations of osimertinib for a specified duration (e.g., 2

hours).

Protein Extraction:

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract

total protein.

Determine the protein concentration using a BCA assay.

SDS-PAGE and Transfer:

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis

(SDS-PAGE).

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST).

Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total

AKT, p-ERK, and total ERK overnight at 4°C.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

image the blot.

Quantitative Data Summary
In Vitro Potency (IC50)
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Cell Line
EGFR Mutation
Status

Osimertinib IC50
(nM)

Source

H1975 L858R/T790M <15 [4]

PC-9VanR ex19del/T790M <15 [4]

Wild-Type EGFR - 480–1865 [4]

Clinical Efficacy (AURA and AURA2 Studies)
Parameter Value Source

Patient Population
Metastatic EGFR T790M

mutation–positive NSCLC
[11]

Objective Response Rate

(ORR)

57% (95% CI, 50–64; AURA

extension)
[11]

Objective Response Rate

(ORR)
61% (95% CI, 54–68; AURA2) [11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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